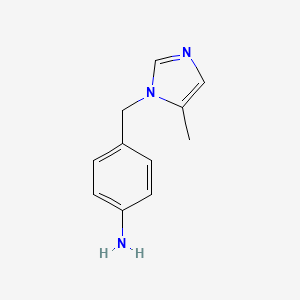

1-(4-aminobenzyl)-5-methyl-1H-imidazole

CAS No.:

Cat. No.: VC14006422

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 4-[(5-methylimidazol-1-yl)methyl]aniline |

| Standard InChI | InChI=1S/C11H13N3/c1-9-6-13-8-14(9)7-10-2-4-11(12)5-3-10/h2-6,8H,7,12H2,1H3 |

| Standard InChI Key | ZOJPEWYTSYERHF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=CN1CC2=CC=C(C=C2)N |

Introduction

Molecular Structure and Nomenclature

The systematic IUPAC name 1-(4-aminobenzyl)-5-methyl-1H-imidazole delineates its structure unambiguously:

-

A 1H-imidazole ring serves as the core, with a methyl group (-CH₃) at position 5 and a 4-aminobenzyl group (-CH₂C₆H₄NH₂) at position 1 .

-

The molecular formula is C₁₁H₁₃N₃, derived from the imidazole backbone (C₃H₄N₂), the methyl substituent (CH₃), and the 4-aminobenzyl group (C₇H₈N) .

-

The calculated molecular weight is 187.24 g/mol, with a nitrogen content of 22.45%, suggesting potential for hydrogen bonding and polar interactions .

Key structural features include:

-

Planar imidazole ring: Facilitates π-π stacking interactions with aromatic systems.

-

Electron-donating methyl group: Enhances electron density at position 5, potentially influencing regioselectivity in electrophilic substitutions .

-

Primary amine on the benzyl group: Introduces nucleophilic and hydrogen-bonding capabilities, critical for molecular recognition processes .

Hypothetical Synthesis Pathways

While no direct synthesis of 1-(4-aminobenzyl)-5-methyl-1H-imidazole is documented, plausible routes can be extrapolated from related imidazole derivatives:

Route 1: Nucleophilic Substitution of 5-Methylimidazole

-

Starting material: 5-Methyl-1H-imidazole (CAS 822-92-4) serves as the imidazole precursor .

-

Benzylation: React with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(4-nitrobenzyl)-5-methyl-1H-imidazole.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing the target compound .

Theoretical yield: ~60–70%, based on analogous benzylation reactions of imidazoles .

Route 2: Condensation of Prefunctionalized Components

-

Imidazole formation: Cyclize α-amino ketones with aldehydes in the presence of NH₃, following methodologies used for 5-aminoimidazole derivatives .

-

Post-functionalization: Introduce the 4-aminobenzyl group via Mitsunobu coupling or Ullmann-type reactions, leveraging the amine’s nucleophilicity .

Physicochemical Properties

Predicted properties, derived from computational models and analog data, include:

Stability: The compound is likely hygroscopic due to the primary amine and should be stored under inert atmosphere at −20°C .

Reactivity and Functionalization

The molecule’s reactivity is governed by three distinct sites:

-

Imidazole ring:

-

Aromatic amine:

-

Methylene linker:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume